molecular formula C5H4Br2N2 B6171284 4,5-dibromo-1-ethenyl-1H-imidazole CAS No. 193066-44-3

4,5-dibromo-1-ethenyl-1H-imidazole

Cat. No.: B6171284
CAS No.: 193066-44-3
M. Wt: 251.9
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dibromo-1-ethenyl-1H-imidazole: is a heterocyclic organic compound with the molecular formula C5H4Br2N2 . It is characterized by the presence of two bromine atoms at the 4 and 5 positions, and an ethenyl group at the 1 position of the imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dibromo-1-ethenyl-1H-imidazole typically involves the bromination of 1-ethenyl-1H-imidazole. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination .

Industrial Production Methods: Industrial production of this compound may involve a continuous flow process where the bromination reaction is carried out in a controlled environment to ensure consistent product quality. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibromo-1-ethenyl-1H-imidazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 4,5-Dibromo-1-ethenyl-1H-imidazole is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development .

Industry: The compound is used in the development of advanced materials, including polymers and dyes. Its unique chemical properties contribute to the functionality of these materials .

Mechanism of Action

The mechanism by which 4,5-dibromo-1-ethenyl-1H-imidazole exerts its effects involves its interaction with specific molecular targets. The bromine atoms and the ethenyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to its biological activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

  • 4,5-Dibromo-1,2-dimethyl-1H-imidazole
  • 4,5-Dibromo-1-methyl-1H-imidazole
  • 4,5-Dichloro-1-ethenyl-1H-imidazole

Comparison: 4,5-Dibromo-1-ethenyl-1H-imidazole is unique due to the presence of the ethenyl group, which imparts distinct reactivity compared to its methyl or chloro analogs. The ethenyl group allows for additional chemical transformations, making it a versatile intermediate in synthetic chemistry .

Properties

CAS No.

193066-44-3

Molecular Formula

C5H4Br2N2

Molecular Weight

251.9

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.